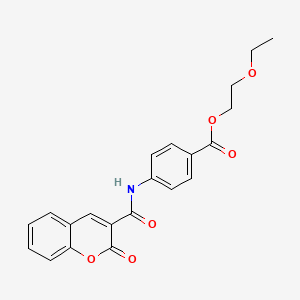![molecular formula C13H12Cl2N4O2S B12116282 ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that combines a triazine ring with a cyclopenta[b]thiophene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene moiety is synthesized through a series of reactions starting from thiophene derivatives. This involves cyclization reactions that form the fused ring structure.
Coupling Reaction: The final step involves coupling the triazine derivative with the cyclopenta[b]thiophene carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to speed up reactions and improve yields, as well as the use of automated synthesis equipment to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety, which can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones from the thiophene moiety.
Hydrolysis Products: Carboxylic acids from the ester group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has been investigated for its potential as an antimicrobial and anticancer agent. The triazine ring is known for its biological activity, and the compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in plants and pests. Additionally, its structural properties make it useful in the development of advanced materials, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes and proteins, inhibiting their function. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The compound may also interact with DNA, leading to the inhibition of cell replication and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-ethylamino-1,3,5-triazine: Similar triazine structure but lacks the cyclopenta[b]thiophene moiety.
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
Cyclopenta[b]thiophene-3-carboxylate: Lacks the triazine ring but shares the thiophene structure.
Uniqueness
Ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of the triazine and cyclopenta[b]thiophene structures. This dual functionality allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it more versatile than its individual components .
Propriétés
Formule moléculaire |
C13H12Cl2N4O2S |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H12Cl2N4O2S/c1-2-21-10(20)8-6-4-3-5-7(6)22-9(8)16-13-18-11(14)17-12(15)19-13/h2-5H2,1H3,(H,16,17,18,19) |
Clé InChI |
AJTKAQPFGJKJFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC2)NC3=NC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)

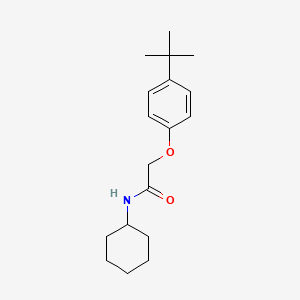
![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)
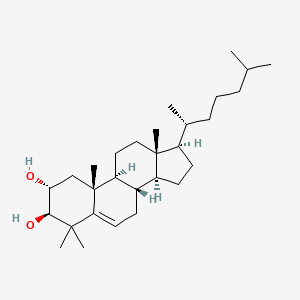
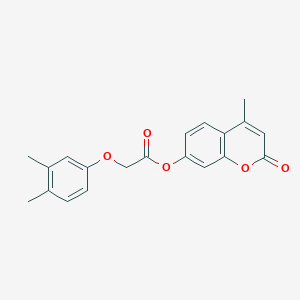
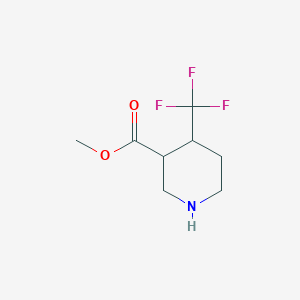
![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
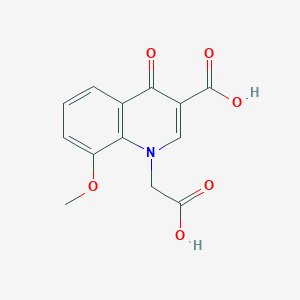

![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
